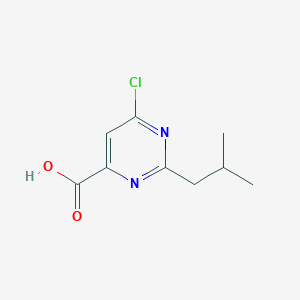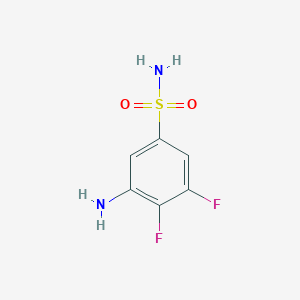
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cyclopentane derivative with an aldehyde functional group and a butenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (Grignard reagent) followed by oxidation to form the aldehyde group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic addition reactions, such as hydrohalogenation or hydration, to form different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrohalogenation using hydrogen halides (e.g., HBr) or hydration using water in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its reactive aldehyde group.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in biochemical assays and drug development to study enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
1-(3-methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a methyl group on the butenyl chain.
Cyclopentanecarboxaldehyde: Lacks the butenyl substituent, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a butenyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-but-3-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-3-6-10(9-11)7-4-5-8-10/h2,9H,1,3-8H2 |
Clave InChI |
VNVCVXLJGTYICW-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1(CCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B13191850.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)

![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)
![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)

